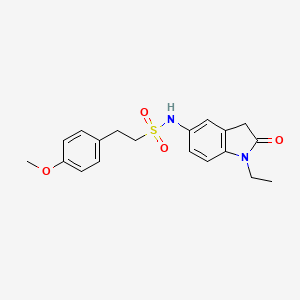

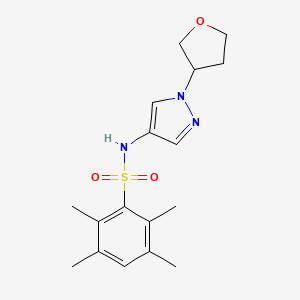

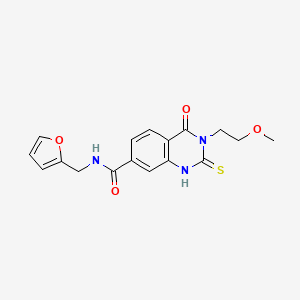

![molecular formula C13H23NO2 B2952833 Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate CAS No. 1017623-70-9](/img/structure/B2952833.png)

Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate

説明

“Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate” is a chemical compound with the molecular formula C13H23NO2 . It is also known as "3-Azaspiro [5.5]undecane-9-acetic acid, methyl ester, hydrochloride (1:1)" .

Synthesis Analysis

The synthesis of “this compound” involves the addition of 2-(3-(tert-butoxycarbonyl)-3-azaspiro undecan-9-yl)acetic acid to a mixture, which is then stirred at room temperature for 2 days .Molecular Structure Analysis

The molecular weight of “this compound” is 225.33 . The exact structure of this compound is not provided in the sources.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 225.33 . Other properties such as density, melting point, and boiling point are not provided in the sources .科学的研究の応用

1. Polymer Science

In polymer science, this compound has been used in the synthesis of linear polymers. A study by Pryde, Moore, Teeter, and Cowan (1962) demonstrated the use of a related compound, 3,9-Bis(7-carbomethoxyheptyl)-2,4,8,10-tetraoxaspiro[5.5]undecane, for condensation polymerization with diamines to create poly(amide-acetals). These polymers were found to be crosslinkable, forming insoluble, infusible, and transparent solids adherent to glass (Pryde et al., 1962).

2. Organic Synthesis

Pandey, Kumara, Burugu, and Puranik (2011) reported on the enantioselective total syntheses of naturally occurring alkaloids using an enantiomerically pure derivative of this compound. Their approach involved key steps like diastereoselective Hosomi–Sakurai allylation and ring-closing metathesis (Pandey et al., 2011).

3. Medicinal Chemistry

Ibuka et al. (1981, 1982) described the stereoselective synthesis of an intermediate for the synthesis of perhydrohistrionicotoxin, a pharmacologically important alkaloid, using a similar compound, 3-t-butyldimethylsilyloxy-1-cyclohexenyl methyl ketone (Ibuka et al., 1981), (Ibuka et al., 1982).

4. Crystallography

The compound has also been studied in crystallography. Zukerman-Schpector, Biaggio, Rufino, and Caracelli (1999) investigated the conformation of lactone rings in spiro lactam-lactones, which are structurally related to Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate (Zukerman-Schpector et al., 1999).

5. Pharmacology

Bai, Chen, Ling, Li, and Cui (2008) developed a liquid chromatographic method for the quantification of SLXM-2, a compound related to this compound, in rat plasma for pharmacokinetic studies (Bai et al., 2008).

Safety and Hazards

Safety information for “Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate” suggests avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

特性

IUPAC Name |

methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO2/c1-16-12(15)10-11-2-4-13(5-3-11)6-8-14-9-7-13/h11,14H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOLQMDMNLPCKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCC2(CC1)CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

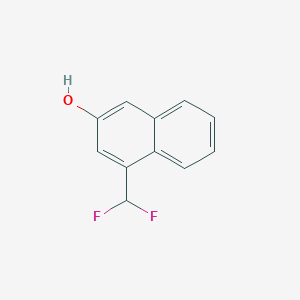

![3-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2952751.png)

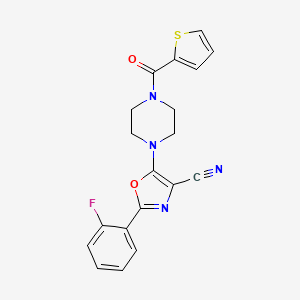

![5-Ethyl-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one](/img/structure/B2952755.png)

![N-(benzo[d]thiazol-2-yl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide](/img/structure/B2952756.png)

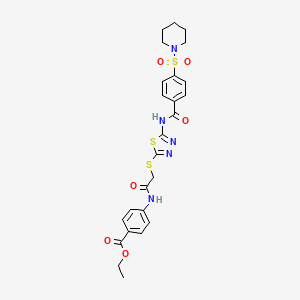

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2952764.png)